

# Comparative Metabolomics of Red Blood Cells: Mitapivat and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025



A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolomic effects of Mitapivat on red blood cells (RBCs), benchmarked against the baseline metabolic state in Pyruvate Kinase Deficiency (PKD) and other therapeutic interventions. The information presented herein is compiled from peer-reviewed studies and clinical trial data, offering an objective analysis for researchers, scientists, and drug development professionals.

# Introduction to Mitapivat and Pyruvate Kinase Deficiency

Pyruvate Kinase Deficiency (PKD) is a rare genetic disorder characterized by mutations in the PKLR gene, leading to a deficiency in the pyruvate kinase (PK) enzyme within red blood cells. This enzymatic defect disrupts the final step of glycolysis, impairing adenosine triphosphate (ATP) production and leading to chronic hemolytic anemia.[1][2][3] The metabolic hallmark of PKD in RBCs is a depletion of downstream glycolytic products and an accumulation of upstream intermediates.[4][5][6]

Mitapivat is a first-in-class oral, allosteric activator of the pyruvate kinase enzyme.[7][8] By binding to and stabilizing the PK enzyme, Mitapivat enhances its activity, thereby increasing ATP production and decreasing levels of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[7][9][10] This mechanism of action aims to correct the underlying metabolic defect in PKD and improve the health and lifespan of red blood cells.





## **Comparative Metabolomic Analysis**

This section details the quantitative changes in key red blood cell metabolites observed with Mitapivat treatment compared to the baseline metabolic profile in untreated PKD patients and other therapeutic interventions.

# Metabolomic Profile of Untreated Pyruvate Kinase Deficiency

Untreated PKD is characterized by a distinct metabolic signature in red blood cells. The deficiency in PK activity leads to a bottleneck in glycolysis, resulting in the accumulation of metabolites upstream of the enzymatic step and a depletion of those downstream.

Table 1: Key Metabolite Changes in Red Blood Cells of Untreated PKD Patients Compared to Healthy Controls[4][5][6]



| Metabolite Class                | Metabolite                       | Change in PKD RBCs |
|---------------------------------|----------------------------------|--------------------|
| Glycolysis                      | 2,3-Diphosphoglycerate (2,3-DPG) | Increased          |
| Phosphoenolpyruvate (PEP)       | Increased                        |                    |
| ATP                             | Decreased                        |                    |
| Pyruvate                        | Decreased                        |                    |
| Lactate                         | Decreased                        | _                  |
| Pentose Phosphate Pathway (PPP) | 6-Phosphogluconate               | Increased          |
| Sedoheptulose phosphate         | Increased                        | _                  |
| Pentose phosphate               | Increased                        |                    |
| Amino Acids & Derivatives       | Methionine                       | Increased          |
| Taurine                         | Increased                        |                    |
| Arginine                        | Increased                        | _                  |
| Ornithine                       | Decreased                        |                    |
| Citrulline                      | Decreased                        |                    |
| Other                           | Hypoxanthine                     | Increased          |
| Sphingosine 1-phosphate (S1P)   | Increased                        |                    |
| Succinate                       | Increased                        |                    |

## **Metabolomic Impact of Mitapivat**

Clinical studies have demonstrated that Mitapivat significantly modulates the metabolome of red blood cells in patients with PKD and other hemolytic anemias like Sickle Cell Disease (SCD). The primary effects are seen in the correction of the glycolytic pathway.



Table 2: Reported Metabolomic Changes in Red Blood Cells Following Mitapivat Treatment[7] [8][9][10]

| Metabolite                                                          | Change with Mitapivat |
|---------------------------------------------------------------------|-----------------------|
| ATP                                                                 | Increased             |
| 2,3-Diphosphoglycerate (2,3-DPG)                                    | Decreased             |
| Pyruvate                                                            | Increased             |
| Lactate                                                             | Increased             |
| Upstream Glycolytic Intermediates (e.g., Fructose-1,6-bisphosphate) | Decreased             |

### **Alternative Treatments and their Metabolomic Impact**

Blood transfusions are a standard supportive care measure for severe anemia in PKD. The primary goal is to increase the hemoglobin level and oxygen-carrying capacity. The metabolomic impact of transfusion on the recipient's total red blood cell population is complex, reflecting a mixture of the recipient's native cells and the transfused, stored red blood cells. Stored RBCs undergo significant metabolic changes, known as the "storage lesion," which includes decreased ATP and 2,3-DPG, and increased lactate and markers of oxidative stress. [11][12] Post-transfusion, there is a temporary normalization of some systemic metabolic markers of hypoxia, such as lactate and succinate.[13] However, detailed studies on the specific intracellular metabolome of native PKD RBCs following transfusion are limited.

Splenectomy is another treatment option for PKD, aimed at reducing the premature destruction of red blood cells in the spleen.[2][3] While splenectomy can lead to an increase in hemoglobin levels and a paradoxical increase in reticulocytes, its direct and comprehensive impact on the red blood cell metabolome is not well-documented.[2][14][15] It is known that reticulocytes in PKD patients can utilize oxidative phosphorylation for ATP production, a pathway that is compromised in the hypoxic environment of the spleen.[2] By removing the spleen, these young red blood cells may have a better chance to mature and improve their energy status, though they will still be deficient in PK.



Gene therapy offers a potentially curative approach for PKD by introducing a functional copy of the PKLR gene into hematopoietic stem cells.[16][17] Preclinical studies in a mouse model of PKD have shown that gene therapy can lead to the functional correction of the glycolytic pathway in red blood cells.[18] This suggests that successful gene therapy could normalize the entire metabolome of red blood cells, restoring it to a state similar to that of healthy individuals. [18]

## Signaling Pathways and Experimental Workflows Red Blood Cell Glycolysis and the Action of Mitapivat

The following diagram illustrates the central role of pyruvate kinase in red blood cell glycolysis and the mechanism of action of Mitapivat.



Click to download full resolution via product page

Figure 1. Mitapivat's mechanism in RBC glycolysis.

### **Experimental Workflow for Red Blood Cell Metabolomics**

The following diagram outlines a typical workflow for the metabolomic analysis of red blood cells using mass spectrometry.





Click to download full resolution via product page

Figure 2. RBC metabolomics experimental workflow.



### **Experimental Protocols**

A generalized protocol for red blood cell metabolomics is provided below. It is essential to note that specific parameters may need to be optimized based on the analytical platform (LC-MS, GC-MS, or NMR) and the specific metabolites of interest.

### **Red Blood Cell Isolation and Washing**

- Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
- Initial Centrifugation: Centrifuge the blood at approximately 2,000 x g for 10 minutes at 4°C to separate plasma, the buffy coat (containing white blood cells and platelets), and red blood cells.
- Plasma and Buffy Coat Removal: Carefully aspirate and discard the supernatant plasma and the buffy coat layer.
- RBC Washing: Resuspend the packed red blood cells in a cold phosphate-buffered saline (PBS) solution. Centrifuge again under the same conditions and discard the supernatant.
   Repeat this washing step at least two more times to remove any remaining plasma and platelets.

#### **Metabolic Quenching and Metabolite Extraction**

- Quenching: To halt enzymatic activity and preserve the metabolic state, immediately snapfreeze the washed red blood cell pellet in liquid nitrogen. Store at -80°C until extraction.
- Extraction: For a broad-based metabolomic analysis, a common method involves a biphasic extraction with a mixture of methanol, chloroform, and water.
  - Add a pre-chilled extraction solvent (e.g., a 2:1:1 ratio of methanol:chloroform:water) to the frozen RBC pellet.
  - Vortex vigorously to ensure thorough mixing and cell lysis.
  - Incubate on ice for a specified period (e.g., 10-15 minutes).



- Centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and proteins.
- Carefully collect the supernatant, which contains the metabolites. The supernatant may separate into polar (upper aqueous layer) and non-polar (lower organic layer) phases, which can be analyzed separately.

#### **Sample Analysis**

The extracted metabolites are then ready for analysis by various platforms:

- Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for the analysis of a wide range of polar and non-polar metabolites.[19][20][21]
- Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for the analysis of volatile and semi-volatile compounds. Derivatization is often required to increase the volatility of metabolites like sugars and amino acids.[22][23]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that
  provides detailed structural information and can be used for absolute quantification of highly
  abundant metabolites.[24][25][26][27][28]

#### Conclusion

Mitapivat represents a targeted therapeutic approach for Pyruvate Kinase Deficiency that directly addresses the underlying metabolic defect in red blood cells. Metabolomic studies have confirmed its mechanism of action, demonstrating a significant increase in ATP and a decrease in 2,3-DPG levels. While alternative treatments like blood transfusions and splenectomy provide supportive care, their direct and comprehensive impact on the red blood cell metabolome in PKD is less well-characterized. Gene therapy holds the promise of complete metabolic correction but is still in earlier stages of development. The continued application of advanced metabolomic techniques will be crucial in further elucidating the therapeutic effects of Mitapivat and in the development of novel treatments for PKD and other red blood cell disorders.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Updates and advances in pyruvate kinase deficiency PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate Kinase Deficiency: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. Erythrocyte pyruvate kinase deficiency: 2015 status report PMC [pmc.ncbi.nlm.nih.gov]
- 4. Red Blood Cell Metabolism in Pyruvate Kinase Deficient Patients PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Red Blood Cell Metabolism in Pyruvate Kinase Deficient Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic blood profile and response to treatment with the pyruvate kinase activator mitapivat in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agios Announces Updated Data from Phase 1 Study of Mitapivat, First-in-Class PKR Activator, in Sickle Cell Disease – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 10. More Positive Data Sets Up Agios' Mitapivat for Regulatory Filings This Year BioSpace [biospace.com]
- 11. Metabolomics in transfusion medicine PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic pathways that correlate with post-transfusion circulation of stored murine red blood cells | Haematologica [haematologica.org]
- 13. researchgate.net [researchgate.net]
- 14. What Is Pyruvate Kinase Deficiency? The Waiting Room [thewaitingroom.karger.com]
- 15. Erythrocyte populations in pyruvate kinase deficiency anaemia following splenectomy. II. Cell deformability PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rocketpharma.com [rocketpharma.com]



- 17. Paper: Lentiviral Mediated Gene Therapy for Pyruvate Kinase Deficiency: A Global Phase 1 Study for Adult and Pediatric Patients [ash.confex.com]
- 18. Safe and Efficient Gene Therapy for Pyruvate Kinase Deficiency PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 20. LC-MS-Based Targeted Metabolomics for FACS-Purified Rare Cells PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Defining Blood Plasma and Serum Metabolome by GC-MS PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Biochemical assessment of red blood cells during storage by 1H nuclear magnetic resonance spectroscopy. Identification of a biomarker of their level of protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Whole Blood Metabolomics by 1H NMR Spectroscopy Provides a New Opportunity To Evaluate Coenzymes and Antioxidants PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Comparative Metabolomics of Red Blood Cells: Mitapivat and Its Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609057#comparative-metabolomics-of-red-blood-cells-treated-with-mitapivat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com